(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid
Description
(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, an acetamido group, and a propanoic acid moiety
Properties
IUPAC Name |
(3R)-3-acetamido-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDBQUCAZQIEHT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid typically involves the bromination of a phenyl ring followed by the introduction of an acetamido group and a propanoic acid moiety. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Acetamidation: The brominated phenyl compound is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.
Propanoic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols or amines.
Condensation Reactions: The acetamido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products such as alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving brominated phenyl compounds and their interactions with biomolecules.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamido group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The propanoic acid moiety can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3R)-3-(3-chlorophenyl)-3-acetamidopropanoic acid
- (3R)-3-(3-fluorophenyl)-3-acetamidopropanoic acid
- (3R)-3-(3-iodophenyl)-3-acetamidopropanoic acid
Comparison:
- Bromine vs. Other Halogens: The presence of a bromine atom in (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets.
- Acetamido Group: The acetamido group provides additional hydrogen bonding capabilities, enhancing the compound’s potential as a drug candidate or biological probe.
- Propanoic Acid Moiety: The propanoic acid moiety contributes to the compound’s solubility and reactivity, making it a versatile building block in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
